ppGalNAcT Activity Detection by Azido-ELISA
UDP-GalNAz functions as an unnatural donor substrate for the entire family of polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs), enabling quantitative detection of enzymatic activity via Staudinger ligation—a capability that the native substrate UDP-GalNAc does not provide due to the absence of a chemoselective azide handle [1]. In the azido-ELISA format, all ppGalNAcT isoforms tested transferred the GalNAz moiety from UDP-GalNAz onto immobilized peptide acceptors, after which the incorporated azide was detected by reaction with a phosphine probe [1].
| Evidence Dimension | Donor substrate utilization by ppGalNAcT family enzymes |
|---|---|
| Target Compound Data | Accepted as substrate by all tested ppGalNAcT isoforms; azide group enables Staudinger ligation-based quantification |
| Comparator Or Baseline | UDP-GalNAc: natural donor substrate for ppGalNAcTs; no bioorthogonal handle for chemoselective detection |
| Quantified Difference | Qualitative functional substitution with added detection capability |
| Conditions | Azido-ELISA assay with immobilized peptide acceptors, phosphine probe detection, microtiter plate format [1] |
Why This Matters
This enables procurement of a single reagent capable of assaying multiple ppGalNAcT isoforms in high-throughput screening formats, eliminating the need for separate radiolabeled or antibody-based detection systems.
- [1] Hang, H. C., Yu, C., Pratt, M. R., Bertozzi, C. R. (2004). Probing Glycosyltransferase Activities with the Staudinger Ligation. Journal of the American Chemical Society, 126(1), 6–7. View Source
